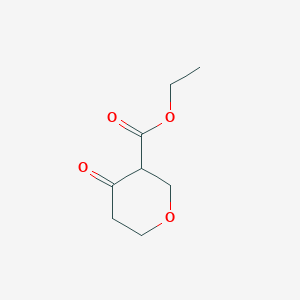

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Descripción

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) is a cyclic ester derivative of tetrahydro-2H-pyran, featuring a ketone group at the 4-position and an ethyl ester moiety at the 3-position. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structural framework, combining a six-membered oxygen-containing ring with reactive carbonyl and ester groups, makes it a versatile building block for pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

ethyl 4-oxooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJSLBBFQOCMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599876 | |

| Record name | Ethyl 4-oxooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141419-94-5 | |

| Record name | Ethyl 4-oxooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Formation of 4-Oxa-1,7-Pimelic Acid Diethyl酯

In this step, ethyl hydroxypropionate and ethyl acrylate undergo condensation in tetrahydrofuran (THF) or dimethylformamide (DMF) under alkaline conditions (Na₂CO₃, K₂CO₃, NaOH, or KOH). The reaction proceeds at ambient temperature for 24 hours, yielding 4-oxa-1,7-pimelic acid diethyl ester with minimal byproducts.

Key Parameters:

Step 2: Ducommun Cyclization

The intermediate is treated with a strong base (60% NaH or sodium ethoxide) at −10°C to 0°C under nitrogen. This induces cyclization via intramolecular nucleophilic attack, forming the tetrahydropyran ring.

Optimization Insights:

-

Temperature Control: Maintaining −10°C prevents side reactions.

-

Workup: Quenching with water, acidification to pH 6–7, and extraction with ethyl acetate yield a crude product. Flash chromatography (ethyl acetate/hexane gradient) refines the final compound.

Chelidonic Acid Derivative Pathway

An alternative route involves chelidonic acid (2,6-dihydroxy-4-pyrone-3-carboxylic acid) as a precursor.

Diethyl Oxalate and Acetone Condensation

Diethyl oxalate and acetone react under basic conditions (sodium ethoxide in ethanol) to form a diester intermediate. Hydrolysis with concentrated HCl yields chelidonic acid contaminated with monoester derivatives.

Comparative Analysis of Methods

Reaction Mechanism Elucidation

Alkaline Condensation Mechanism

The initial step follows a Michael addition-elimination pathway:

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is notable for its potential biological activities. Research indicates that derivatives of this compound exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that compounds derived from this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting their potential use in treating inflammatory diseases.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in melanoma and gastrointestinal tumors .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of complex organic molecules. Its reactive carbonyl and ester functionalities allow it to undergo various transformations, including:

- Synthesis of Heterocycles : The compound is utilized in synthesizing diverse heterocyclic structures due to its ability to form pyranones and pyridinones . These heterocycles are prevalent in pharmaceuticals and natural products.

- Building Block for Natural Products : this compound is involved in the synthesis of natural product derivatives, which are crucial for drug discovery and development .

Case Study 1: Antimicrobial Activity

A study published in Nature explored the antimicrobial properties of derivatives of this compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic agents .

Case Study 2: Anticancer Activity

Research conducted by a team at Manchester University investigated the anticancer properties of this compound derivatives. They found that specific compounds significantly inhibited the growth of melanoma cells in vitro, suggesting their utility in developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

Boiling Points and Density

Hydrogen Bonding and Solubility

- The ketone and ester groups in this compound enable hydrogen bonding with polar solvents (e.g., ethanol, DMSO). In contrast, Ethyl tetrahydro-2H-pyran-4-carboxylate (lacking a ketone) shows lower solubility in polar aprotic solvents .

- Crystallographic studies of related pyran carboxylates (e.g., Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate) reveal NH⋯O hydrogen bonds that stabilize crystal lattices, a feature likely shared by the title compound .

Reactivity Trends

- Nucleophilic Attack : The ketone at the 4-position is susceptible to nucleophilic additions (e.g., Grignard reagents), while the ester group undergoes hydrolysis or transesterification .

- Cyclization Reactions: The compound serves as a precursor for fused heterocycles. For example, condensation with malononitrile yields pyrano-pyrimidine derivatives with reported antimicrobial activity .

Actividad Biológica

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a compound characterized by its unique bicyclic structure, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a carbonyl group at the 4-position and an ester group at the 3-position, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing it to participate in diverse biological processes.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It can act as both a nucleophile and an electrophile, forming covalent bonds with biomolecules. This interaction can lead to alterations in the structure and function of these targets, impacting cellular pathways involved in inflammation, cancer progression, and other physiological processes.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases .

- Antitumor Activity : this compound has shown promise as an antitumor agent, particularly against certain cancer cell lines like HCT-116. Its derivatives have been evaluated for their cytotoxic effects and ability to inhibit tumor growth .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Inflammation : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The inhibition of NF-κB activation was noted as a critical mechanism behind its anti-inflammatory properties .

- Anticancer Properties : In vitro experiments revealed that derivatives of this compound exhibited potent cytotoxicity against HCT-116 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Antioxidant, anti-inflammatory, anticancer | Unique bicyclic structure enhances reactivity |

| Mthis compound | Moderate antioxidant | Less potent than ethyl derivative |

| Ethyl 4-hydroxy-tetrahydro-2H-pyran-3-carboxylate | Antitumor activity | Hydroxyl substitution alters reactivity profile |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via multi-component reactions involving aldehydes, ethyl acetoacetate, and nucleophilic agents (e.g., malononitrile) under catalytic conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, water) enhance reaction homogeneity.

- Catalyst choice : Ionic liquids or mild bases (e.g., piperidine) improve cyclization efficiency .

- Temperature control : Reactions are often conducted at reflux (70–90°C) to accelerate ring formation while avoiding decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) ensures ≥95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 4.5–5.0 ppm (pyran ring protons) confirm substituent positions. Coupling constants (J = 3–6 Hz) distinguish axial/equatorial protons .

- ¹³C NMR : Carbonyl groups (C=O) appear at δ 170–175 ppm, while oxo-tetrahydro pyran carbons resonate at δ 60–80 ppm .

- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₈H₁₂O₄ for the parent compound) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) data resolve disorder in this compound derivatives?

Methodological Answer: Disorder in crystallographic data, common in flexible pyran rings, is addressed using:

- SHELXL refinement : Anisotropic displacement parameters (ADPs) model thermal motion. Partial occupancy factors split disordered atoms (e.g., ethyl groups) into multiple sites .

- Restraints : Distance (DFIX) and similarity (SAME) restraints maintain chemically sensible geometries for overlapping moieties .

- Validation tools : The Crystallography Open Database (COD) and PLATON verify hydrogen bonding networks and van der Waals contacts .

Q. How do substituent modifications on the pyran ring affect reaction outcomes, and how can contradictory data be reconciled?

Methodological Answer: Substituent effects (e.g., electron-withdrawing groups at C-4) alter reactivity:

- Systematic variation : Replace substituents incrementally (e.g., Cl → Br → CH₃) to track steric/electronic impacts on ring-opening or nucleophilic addition .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and explain unexpected regioselectivity .

- Contradiction resolution : Cross-validate kinetic data (HPLC monitoring) with spectroscopic intermediates to identify side reactions (e.g., dimerization) .

Q. What strategies optimize hydrogen bonding analysis in crystallographic studies of this compound?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric pairs) using WinGX or Mercury .

- Thermal ellipsoid plots : ORTEP-3 visualizes ADPs to distinguish static disorder from dynamic motion .

- Synthons : Compare packing motifs (e.g., R₂²(8) rings) across polymorphs to predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.